molecular formula C12H16N2 B11904953 (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine

Cat. No.: B11904953
M. Wt: 188.27 g/mol
InChI Key: SEOFNKJJMALDQG-UXBLZVDNSA-N
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Description

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 3-bromopyridine with piperidine under basic conditions to form the corresponding piperidinylpyridine. This intermediate is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group in the E-configuration.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl-substituted pyridine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted pyridine.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity, while the vinyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-(Morpholin-4-yl)vinyl)pyridine
  • (E)-3-(2-(Pyrrolidin-1-yl)vinyl)pyridine
  • (E)-3-(2-(Piperazin-1-yl)vinyl)pyridine

Uniqueness

(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is unique due to the presence of the piperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The E-configuration of the vinyl group also plays a crucial role in its interaction with molecular targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-[(E)-2-piperidin-1-ylethenyl]pyridine

InChI

InChI=1S/C12H16N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-7,10-11H,1-3,8-9H2/b10-6+

InChI Key

SEOFNKJJMALDQG-UXBLZVDNSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=CN=CC=C2

Canonical SMILES

C1CCN(CC1)C=CC2=CN=CC=C2

Origin of Product

United States

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